N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide
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Description
Scientific Research Applications
Pharmacokinetic Studies
N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide and similar compounds have been a focus in pharmacokinetic studies, aiming to understand their absorption, distribution, metabolism, and excretion in the body. For instance, a bioequivalence study explored the pharmacokinetic parameters of a novel non-steroid anti-inflammatory agent, investigating its bioequivalence in different formulations, indicating its potential use in therapeutic applications (Annunziato & di Renzo, 1993). Similarly, the pharmacokinetics of acetaminophen, a compound with a structure bearing resemblance to the specified chemical, have been studied extensively to understand its metabolism and to ensure safe and effective use (Mrochek et al., 1974).
Radioligand Studies
Radioligand studies involving similar compounds, like 11C-PBR28, provide insights into the binding and biodistribution of these chemicals in biological systems. Such studies are crucial in the field of nuclear medicine and contribute to our understanding of how these compounds interact with receptors in the brain and other organs (Brown et al., 2007). These insights can guide the development of new drugs and diagnostic agents.
Metabolite Identification
Identifying and characterizing the metabolites of these compounds is another critical area of research. For example, the study of urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4) highlights the importance of understanding the metabolic pathways and potential toxicological effects of substances related to this compound (Kavanagh et al., 2012). This knowledge is essential for assessing the safety, efficacy, and potential risks associated with the use of these compounds in medical or other applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[6-oxo-1-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-30-16-9-7-14(8-10-16)12-25-18(28)13-31-20-26-17(21(22,23)24)11-19(29)27(20)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJVOAOOBRMMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.